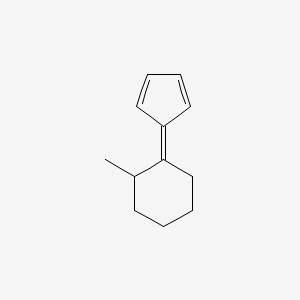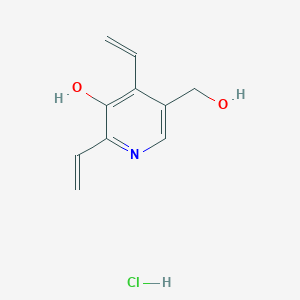
2-(Chloromethoxy)ethanol;propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethoxy)ethanol;propanoic acid is an organic compound that combines the properties of both an alcohol and a carboxylic acid. This compound is of interest due to its unique chemical structure, which allows it to participate in a variety of chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethoxy)ethanol;propanoic acid typically involves the reaction of 2-chloroethanol with propanoic acid. This reaction can be catalyzed by an acid catalyst such as sulfuric acid. The general reaction scheme is as follows:
[ \text{2-chloroethanol} + \text{propanoic acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reactants and controlled reaction conditions (temperature, pressure, and pH) is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethoxy)ethanol;propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is a carboxylic acid derivative.
Reduction: The major product is an alcohol derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
2-(Chloromethoxy)ethanol;propanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethoxy)ethanol;propanoic acid involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroethanol: Similar in structure but lacks the carboxylic acid group.
Propanoic Acid: Similar in structure but lacks the chloromethoxy group.
Ethylene Glycol: Similar in having two hydroxyl groups but lacks the chlorine and carboxylic acid groups.
Uniqueness
2-(Chloromethoxy)ethanol;propanoic acid is unique due to its combination of functional groups, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
58305-03-6 |
|---|---|
Fórmula molecular |
C6H13ClO4 |
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
2-(chloromethoxy)ethanol;propanoic acid |
InChI |
InChI=1S/C3H7ClO2.C3H6O2/c4-3-6-2-1-5;1-2-3(4)5/h5H,1-3H2;2H2,1H3,(H,4,5) |
Clave InChI |
GGAMIOOZRJXAKB-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)O.C(COCCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate](/img/structure/B14600521.png)

![4-Hydroxy-2,2-dimethylbicyclo[3.2.1]octan-8-one](/img/structure/B14600529.png)

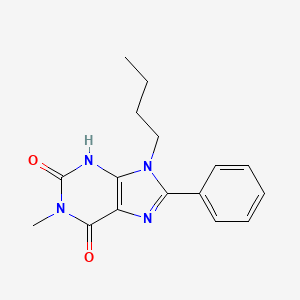
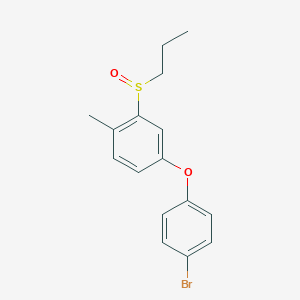
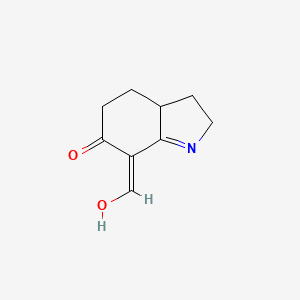

![N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine](/img/structure/B14600571.png)
![N~1~-Butyl-N~2~-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]ethanediamide](/img/structure/B14600575.png)
